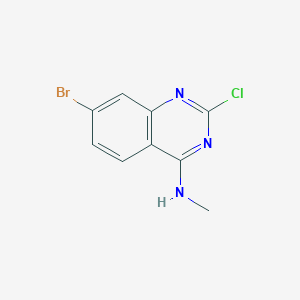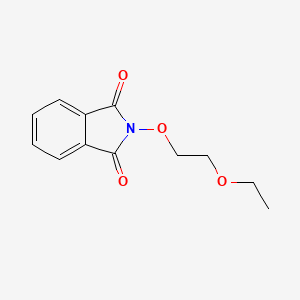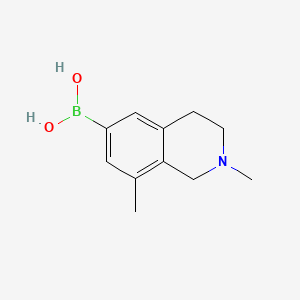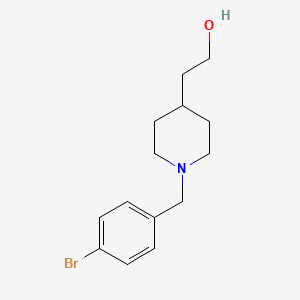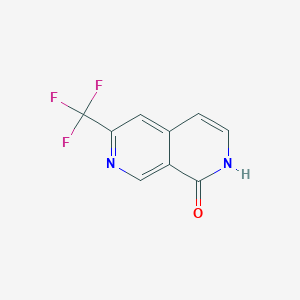
6-(Trifluoromethyl)-2,7-naphthyridin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Trifluoromethyl)-2,7-naphthyridin-1(2H)-one is a compound that features a trifluoromethyl group attached to a naphthyridine ring. The trifluoromethyl group is known for its significant impact on the chemical and metabolic stability, lipophilicity, and binding selectivity of molecules, making it a valuable component in pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: This process can be catalyzed by photoredox catalysts such as ruthenium (II) polypyridine complexes or iridium (III) cyclometalated derivatives under visible light irradiation .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale photoredox catalysis, utilizing efficient and selective introduction of the trifluoromethyl group into the naphthyridine skeleton. The operational simplicity and room temperature conditions make this method suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Trifluoromethyl)-2,7-naphthyridin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives .
Applications De Recherche Scientifique
6-(Trifluoromethyl)-2,7-naphthyridin-1(2H)-one has diverse applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its unique chemical properties.
Medicine: Its stability and selectivity make it a potential candidate for drug development and pharmaceutical research.
Industry: The compound’s properties are leveraged in the development of agrochemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(Trifluoromethyl)-2,7-naphthyridin-1(2H)-one involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s binding affinity and selectivity, allowing it to effectively interact with specific enzymes or receptors. The pathways involved may include single-electron-transfer processes facilitated by photoredox catalysis .
Comparaison Avec Des Composés Similaires
- Trifluoromethane
- 1,1,1-Trifluoroethane
- Hexafluoroacetone
Comparison: 6-(Trifluoromethyl)-2,7-naphthyridin-1(2H)-one is unique due to its naphthyridine ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it more versatile and effective in various applications compared to simpler trifluoromethyl-containing compounds .
Propriétés
Formule moléculaire |
C9H5F3N2O |
|---|---|
Poids moléculaire |
214.14 g/mol |
Nom IUPAC |
6-(trifluoromethyl)-2H-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)7-3-5-1-2-13-8(15)6(5)4-14-7/h1-4H,(H,13,15) |
Clé InChI |
UPKWKTKHERJATG-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=O)C2=CN=C(C=C21)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


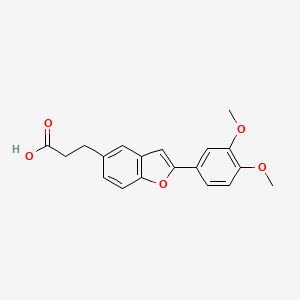
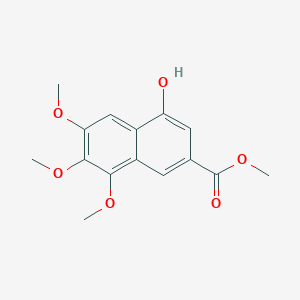
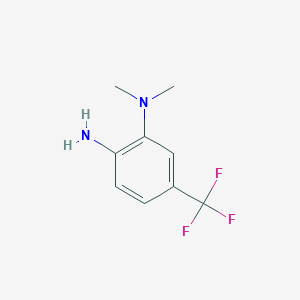
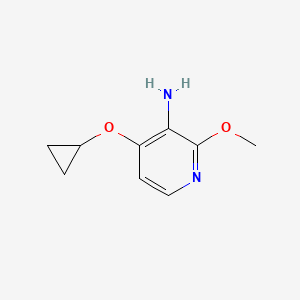
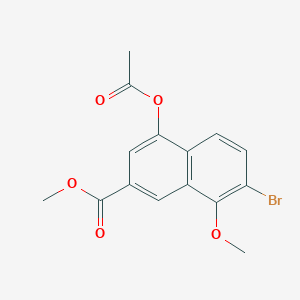
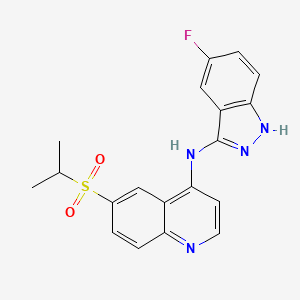
![8-Bromo-2,4-dichloropyrazolo[1,5-a][1,3,5]triazine](/img/structure/B13923889.png)
